

Application Notes and Protocols for Cellular Labeling with Alpha,Beta-Trehalose-¹³C₁₂

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Compound of Interest

Compound Name: Alpha,Beta-Trehalose-13C12

Cat. No.: B15622485

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Introduction

Alpha,Beta-Trehalose-¹³C₁₂ is a stable isotope-labeled version of trehalose, a naturally occurring non-reducing disaccharide composed of two glucose units. In various organisms like bacteria, yeast, and insects, trehalose serves as a crucial molecule for stress protection, particularly against dehydration and extreme temperatures.[1][2] While mammalian cells do not naturally synthesize or readily transport trehalose, there is significant interest in its potential therapeutic applications, including roles in promoting autophagy and protecting against neurodegenerative diseases.[2][3]

The use of Alpha,Beta-Trehalose-¹³C₁₂ in cell culture allows for the precise tracing of its metabolic fate and its interaction with cellular pathways. This powerful technique, when coupled with analytical methods like mass spectrometry (MS), enables researchers to investigate the uptake, metabolism, and downstream effects of trehalose at a molecular level.[4][5] These application notes provide a detailed protocol for performing in vitro cell culture labeling experiments using Alpha,Beta-Trehalose-¹³C₁₂, from experimental design to sample preparation for analysis.

It is important to note that the low permeability of trehalose in mammalian cells presents a significant challenge.[2] The following protocols are based on established methods for stable isotope labeling with other compounds like glucose and have been adapted to address the unique properties of trehalose.[6][7] Researchers may need to optimize these protocols for

their specific cell lines and experimental questions, potentially employing techniques to enhance trehalose uptake.

Data Presentation

The success of a labeling experiment is dependent on several key parameters. The following table provides recommended starting points for optimizing your experiment.

Parameter	Recommendation	Notes
Cell Seeding Density (6-well plate)	0.2 - 1.0 x 10 ⁶ cells/well	Aim for 70-80% confluency at the time of metabolite extraction to ensure cells are in an exponential growth phase. [7]
Alpha,Beta-Trehalose- ¹³ C ₁₂ Concentration	10 - 100 mM	Due to low cell permeability, higher concentrations may be required compared to other labeled nutrients. Optimization is critical. Consider using uptake enhancement methods.
Labeling Duration	4 - 24 hours	The optimal time will depend on the cell type and the specific metabolic pathways being investigated. A time-course experiment is recommended for initial optimization. [8]
Replicates	Minimum of 3 biological replicates	To ensure statistical significance of the results.

Experimental Protocols

I. Cell Culture and Seeding

- **Cell Line Selection:** Choose a cell line appropriate for the research question. Be aware that trehalose uptake efficiency may vary between cell types.
- **Standard Cell Culture:** Culture cells in their standard growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.^[7] Allow the cells to adhere and grow overnight.

II. Preparation of Labeling Medium

- **Basal Medium:** Use a glucose-free and serum-free basal medium (e.g., DMEM) to avoid interference from unlabeled glucose.
- **Stock Solution:** Prepare a sterile stock solution of Alpha,Beta-Trehalose-¹³C₁₂ in the basal medium. The concentration of the stock solution should be high enough to achieve the desired final concentration in the labeling medium.
- **Labeling Medium:** Prepare the final labeling medium by adding the Alpha,Beta-Trehalose-¹³C₁₂ stock solution to the basal medium to achieve the desired final concentration (e.g., 10-100 mM).

III. Isotopic Labeling

- **Medium Exchange:** For adherent cells, aspirate the standard growth medium and gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).^[7] For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the labeling medium.^[7]
- **Incubation:** Add the pre-warmed labeling medium containing Alpha,Beta-Trehalose-¹³C₁₂ to the cells.
- **Time Course:** Place the cells back into the incubator for the desired labeling period (e.g., 4, 8, 12, or 24 hours).

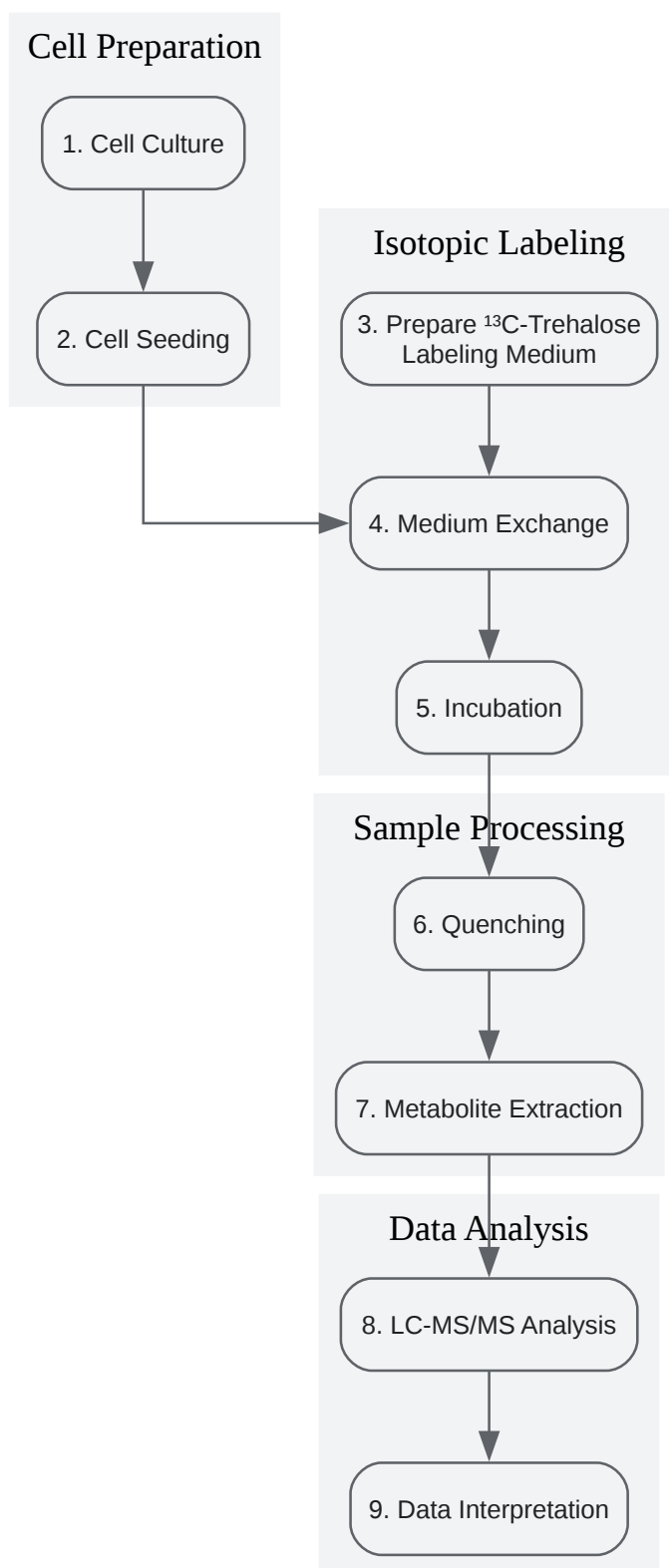
IV. Quenching and Metabolite Extraction

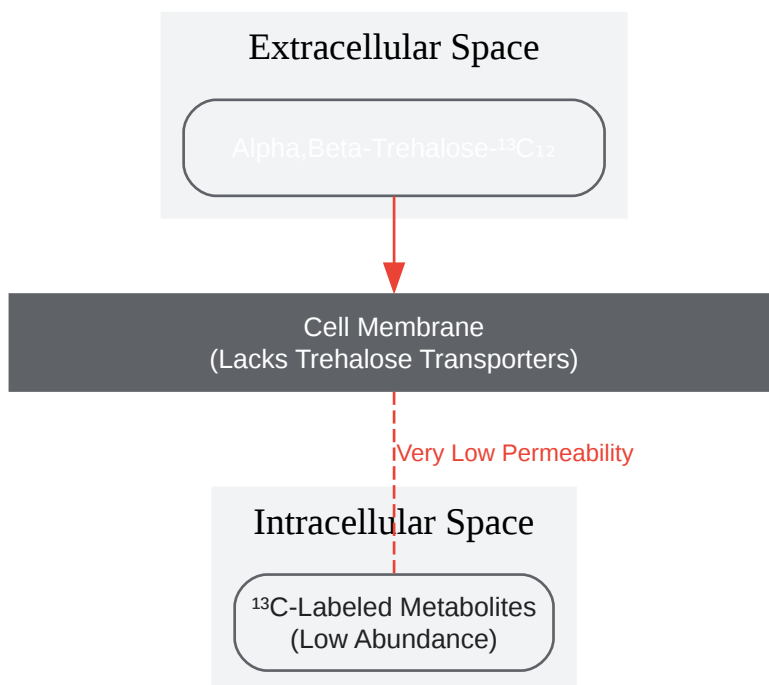
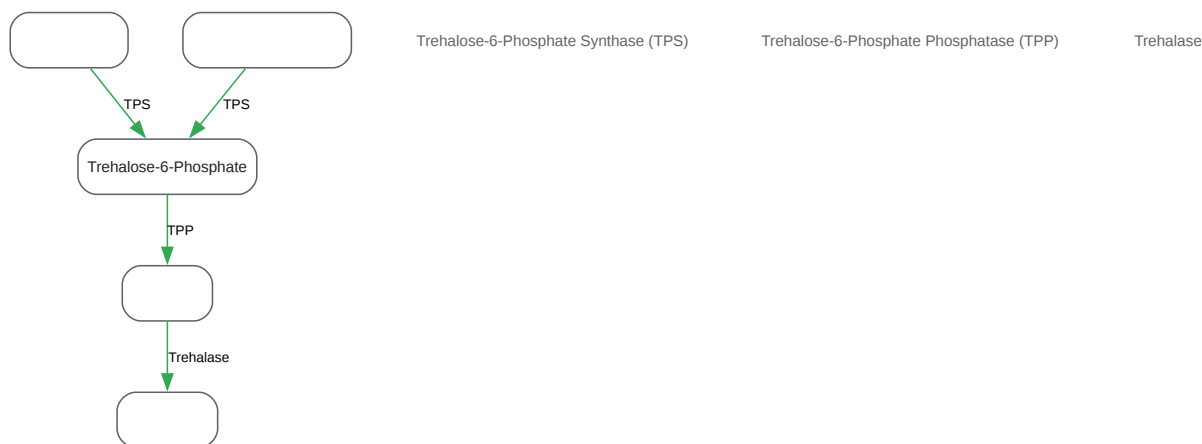
This is a critical step to halt all enzymatic activity instantaneously.^[7]

- Quenching Solution: Prepare an ice-cold quenching solution (e.g., 80% methanol).
- Quenching:
 - Adherent Cells: Aspirate the labeling medium and immediately add the ice-cold quenching solution to each well.
 - Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cell pellet in the ice-cold quenching solution.
- Cell Lysis: Scrape the adherent cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, ensure the pellet is fully resuspended.
- Incubation: Incubate the lysates on ice for at least 10 minutes with occasional vortexing to ensure complete lysis.
- Centrifugation: Centrifuge the lysates at maximum speed (e.g., $>14,000 \times g$) for 15 minutes at 4°C to pellet cell debris.^[6]
- Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
- Sample Storage: Store the extracted samples at -80°C until analysis by mass spectrometry.

Visualizations

Experimental Workflow





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